(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This is usually achieved by the reaction of 2-mercaptoaniline with an acid chloride, such as cyclopropanecarbonyl chloride, under basic conditions.
Introduction of the Ethyl Acetate Group: The ethyl acetate moiety can be introduced via esterification reactions, often using ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of benzo[d]thiazole, including this compound, are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The cyclopropanecarbonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, benzothiazole, is a simpler structure without the ethyl acetate and cyclopropanecarbonyl groups.
2-Mercaptobenzothiazole: A derivative used in the vulcanization of rubber.
Riluzole: A drug containing the benzo[d]thiazole core, used in the treatment of amyotrophic lateral sclerosis.
Uniqueness
(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropanecarbonyl group distinguishes it from other benzo[d]thiazole derivatives, potentially enhancing its therapeutic properties.
Properties
IUPAC Name |
ethyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-13(18)9-17-11-5-3-4-6-12(11)21-15(17)16-14(19)10-7-8-10/h3-6,10H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBPFNSMWSJHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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